4-bromo-8-(1-methylcyclopropyl)quinoline
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Overview
Description
4-bromo-8-(1-methylcyclopropyl)quinoline is a quinoline derivative, characterized by the presence of a bromine atom at the 4th position and a 1-methylcyclopropyl group at the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-8-(1-methylcyclopropyl)quinoline typically involves the bromination of 8-(1-methylcyclopropyl)quinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-8-(1-methylcyclopropyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated quinoline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination, sodium thiolate (NaSR) for thiolation, and sodium alkoxide (NaOR) for alkoxylation.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Oxidation Reactions: Quinoline N-oxides are the major products.
Reduction Reactions: Hydrogenated quinoline derivatives are formed.
Scientific Research Applications
4-bromo-8-(1-methylcyclopropyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-8-(1-methylcyclopropyl)quinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA. This mechanism is similar to that of other quinolone antibiotics .
Comparison with Similar Compounds
Similar Compounds
- 4-bromoquinoline
- 8-(1-methylcyclopropyl)quinoline
- 4-chloro-8-(1-methylcyclopropyl)quinoline
- 4-bromo-6-methoxyquinoline
Uniqueness
4-bromo-8-(1-methylcyclopropyl)quinoline is unique due to the presence of both a bromine atom and a 1-methylcyclopropyl group, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
2770359-20-9 |
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Molecular Formula |
C13H12BrN |
Molecular Weight |
262.14 g/mol |
IUPAC Name |
4-bromo-8-(1-methylcyclopropyl)quinoline |
InChI |
InChI=1S/C13H12BrN/c1-13(6-7-13)10-4-2-3-9-11(14)5-8-15-12(9)10/h2-5,8H,6-7H2,1H3 |
InChI Key |
DGRMJUBKKSNBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC=CC3=C(C=CN=C32)Br |
Purity |
95 |
Origin of Product |
United States |
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